molecular formula C14H21NO6S2 B2562038 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide CAS No. 874788-06-4

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2562038
CAS No.: 874788-06-4
M. Wt: 363.44
InChI Key: XKCIRJZKEGNEQW-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a tetrahydrothiophene ring with a dioxidotetrahydrothiophenyl substituent, and an ethyl group attached to a dimethoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxidotetrahydrothiophenyl group. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Sulfonamide Formation: The final step involves the reaction of the oxidized tetrahydrothiophene derivative with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom or other reactive sites.

    Reduction: Reduction reactions can target the sulfonamide group or the dioxidotetrahydrothiophenyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or thiols.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly as an inhibitor or activator of specific biological targets.

    Biological Studies: It is used in various biological assays to understand its mechanism of action and effects on cellular processes.

    Industrial Applications: The compound’s unique properties make it suitable for use in the synthesis of other complex molecules and materials.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide: This compound shares the dioxidotetrahydrothiophenyl moiety but differs in the attached functional groups.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Similar structure with a methoxybenzamide group instead of the dimethoxybenzenesulfonamide group.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO6S2/c1-4-15(11-7-8-22(16,17)10-11)23(18,19)12-5-6-13(20-2)14(9-12)21-3/h5-6,9,11H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCIRJZKEGNEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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